molecular formula C23H20N4O3 B6118451 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone

4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone

Cat. No. B6118451
M. Wt: 400.4 g/mol
InChI Key: YVCKBJGHSGKXSY-ZVHZXABRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a hydrazone derivative of 4-oxo-3,4-dihydro-2-quinazoline and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone is not fully understood. However, it has been proposed that this compound exerts its anti-cancer activity by inducing apoptosis in cancer cells. Apoptosis is a programmed cell death mechanism that is activated in response to cellular stress or damage. It has also been suggested that this compound inhibits the activity of various enzymes involved in cancer cell proliferation and survival.
Biochemical and Physiological Effects:
4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has been shown to exhibit potent anti-cancer activity in various in vitro and in vivo studies. Additionally, this compound has been reported to exhibit anti-inflammatory activity and to inhibit the activity of various enzymes, including tyrosine kinases, phosphodiesterases, and proteases. However, the exact biochemical and physiological effects of this compound are still under investigation.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone in lab experiments is its potent anti-cancer activity. This compound has been shown to exhibit activity against a wide range of cancer cell lines, making it a promising candidate for the development of new anti-cancer drugs. Additionally, this compound has been reported to exhibit anti-inflammatory activity and to inhibit the activity of various enzymes, making it a potential candidate for the development of new drugs for the treatment of other diseases.
One of the limitations of using 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone in lab experiments is its limited solubility in water. This can make it difficult to dissolve this compound in aqueous solutions, which may limit its use in certain experiments.

Future Directions

There are several future directions for the study of 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone. One of the major areas of research is the development of new anti-cancer drugs based on this compound. Additionally, this compound has been shown to exhibit activity against various enzymes, making it a potential candidate for the development of new drugs for the treatment of other diseases. Further studies are needed to fully understand the mechanism of action of this compound and to identify its potential applications in various fields of scientific research.

Synthesis Methods

The synthesis of 4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has been reported using different methods. One of the most common methods involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde and 2-aminobenzophenone hydrazone in the presence of a catalyst. The reaction yields the desired product in good yield and purity.

Scientific Research Applications

4-(benzyloxy)-3-methoxybenzaldehyde (4-oxo-3,4-dihydro-2-quinazolinyl)hydrazone has been extensively studied for its potential applications in various fields of scientific research. One of the major applications of this compound is in the development of new drugs for the treatment of cancer. It has been reported that this compound exhibits potent anti-cancer activity against a wide range of cancer cell lines. Additionally, this compound has been studied for its potential use as an anti-inflammatory agent and as an inhibitor of various enzymes.

properties

IUPAC Name

2-[(2E)-2-[(3-methoxy-4-phenylmethoxyphenyl)methylidene]hydrazinyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-29-21-13-17(11-12-20(21)30-15-16-7-3-2-4-8-16)14-24-27-23-25-19-10-6-5-9-18(19)22(28)26-23/h2-14H,15H2,1H3,(H2,25,26,27,28)/b24-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVCKBJGHSGKXSY-ZVHZXABRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=NNC2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=CC(=C1)/C=N/NC2=NC3=CC=CC=C3C(=O)N2)OCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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